Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate
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Overview
Description
Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of the furan ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Ethylamino Group: The ethylamino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated furan derivative.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Furan derivatives have shown potential as antimicrobial, anti-inflammatory, and anticancer agents.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate involves its interaction with specific molecular targets and pathways. The furan ring can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The ethylamino group can also form hydrogen bonds and other interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate can be compared with other furan derivatives, such as:
Methyl 5-(4-aminophenyl)furan-2-carboxylate: This compound has a similar structure but with an amino group instead of an ethylamino group.
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: This compound contains a cyano group, which imparts different chemical and biological properties.
Benzofuran derivatives: These compounds have a fused benzene and furan ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Biological Activity
Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound consists of a benzoate moiety linked to a furan ring, which is further substituted with an ethylamino group. The structural formula can be represented as follows:
This structure is significant as it combines features known for various biological activities, including anti-inflammatory and anticancer effects.
Mechanisms of Biological Activity
- Enzyme Inhibition : Research indicates that this compound acts as an inhibitor of ATPase family AAA domain-containing protein 2 (ATAD2). This protein plays a crucial role in gene regulation and chromatin remodeling, making it a target for cancer therapies .
- Cell Signaling Pathways : The compound has shown selective binding to proteins involved in cellular signaling pathways. This suggests its potential to modulate various biological processes, which could be beneficial in treating diseases such as cancer.
- Anticancer Properties : The furan moiety is often associated with anticancer activity. Studies have indicated that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may share these properties .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study focusing on the anticancer potential of this compound demonstrated its efficacy against breast cancer cell lines. The compound was tested for its IC50 values, indicating significant cytotoxicity compared to control groups. The mechanism was attributed to the induction of apoptosis in cancer cells, highlighting its therapeutic promise .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Representation | Unique Features |
---|---|---|
Methyl 4-[5-(propylaminomethyl)furan-2-yl]benzoate | Structure | Contains propyl instead of ethyl; different activity profile |
Ethyl 4-[5-(methylaminomethyl)furan-2-yl]benzoate | Structure | Methylamine substitution; altered reactivity |
N-(4-methoxybenzoyl)-N'-(5-(propylaminomethyl)furan-2-yl)urea | Structure | Urea linkage; potentially different pharmacokinetics |
The variations in biological activity among these compounds underscore the importance of specific functional groups in determining their pharmacological profiles.
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl 4-[5-(ethylaminomethyl)furan-2-yl]benzoate |
InChI |
InChI=1S/C15H17NO3/c1-3-16-10-13-8-9-14(19-13)11-4-6-12(7-5-11)15(17)18-2/h4-9,16H,3,10H2,1-2H3 |
InChI Key |
WZLMRRGALDRJTA-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC=C(O1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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